2-Methoxy-7,8-dihydroquinolin-6(5H)-one

Description

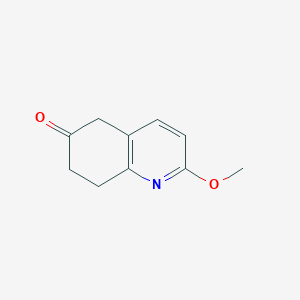

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-7,8-dihydro-5H-quinolin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10-5-2-7-6-8(12)3-4-9(7)11-10/h2,5H,3-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCJSQCTECOTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(CC(=O)CC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434094 | |

| Record name | 2-methoxy-7,8-dihydro-5H-quinolin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120686-09-1 | |

| Record name | 7,8-Dihydro-2-methoxy-6(5H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120686-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methoxy-7,8-dihydro-5H-quinolin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-7,8-dihydroquinolin-6(5H)-one: A Versatile Intermediate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. Among these, heterocyclic scaffolds hold a place of prominence, with the quinoline core being a recurring motif in a vast array of biologically active compounds. This technical guide focuses on a specific derivative, 2-Methoxy-7,8-dihydroquinolin-6(5H)-one , a compound that serves as a crucial building block in the synthesis of novel therapeutic agents and other functional molecules. This document aims to provide a comprehensive overview of its fundamental properties, synthesis, and potential applications, thereby serving as a valuable resource for researchers engaged in drug discovery and chemical development.

Section 1: Core Molecular Attributes

Identification and Structural Elucidation

This compound is a heterocyclic compound featuring a dihydrogenated quinolinone backbone with a methoxy substituent at the 2-position.

-

Chemical Name: this compound

-

Synonyms: 2-methoxy-7,8-dihydro-5H-quinolin-6-one, 7,8-DIHYDRO-2-METHOXY-6(5H)-QUINOLINONE

-

CAS Number: 120686-09-1

-

Molecular Formula: C₁₀H₁₁NO₂[1]

-

Molecular Weight: 177.20 g/mol [1]

The structural framework of this molecule, featuring both an electron-donating methoxy group and a reactive ketone functionality, makes it an attractive starting material for a variety of chemical transformations.

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in the laboratory. The following table summarizes the key physical and chemical characteristics of this compound.

| Property | Value | Source |

| Appearance | Solid | Inferred from melting point |

| Melting Point | 49-50 °C | Commercial supplier data |

| Boiling Point | 310.9 ± 42.0 °C (predicted) | Commercial supplier data |

| Storage | Room temperature, in a dark, inert atmosphere | [2] |

Section 2: Synthesis and Reactivity

Plausible Synthetic Routes

One potential pathway is a variation of the Bohlmann-Rahtz pyridine synthesis, which can be adapted for quinolinone formation. This would likely involve the reaction of an enamine derived from a methoxy-substituted aniline with a 1,3-cyclohexanedione, followed by cyclization and dehydration.

Diagram 2: Proposed Retrosynthetic Analysis

A simplified retrosynthetic pathway for the target molecule.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its key functional groups: the enol ether, the secondary amine within the dihydroquinoline ring, and the ketone.

-

The Ketone: The carbonyl group at the 6-position is a prime site for nucleophilic attack, allowing for the introduction of a wide range of substituents. This functionality can undergo reactions such as reduction to the corresponding alcohol, reductive amination to introduce amino groups, and reactions with Grignard or organolithium reagents to form tertiary alcohols.

-

The Enol Ether: The methoxy group at the 2-position makes the double bond susceptible to electrophilic attack and can also be a leaving group in nucleophilic aromatic substitution reactions, although the partially saturated ring reduces its aromatic character.

-

The N-H Group: The secondary amine can be a site for alkylation, acylation, or other modifications to introduce diversity at this position.

These reactive sites provide multiple handles for chemists to elaborate the core structure and synthesize a library of derivatives for structure-activity relationship (SAR) studies.

Section 3: Applications in Research and Development

A Scaffold for Bioactive Molecules

The 7,8-dihydroquinolin-6(5H)-one scaffold is a recognized pharmacophore in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. The introduction of a methoxy group at the 2-position can significantly influence the electronic properties and metabolic stability of the molecule, making this compound a valuable starting material for the synthesis of novel drug candidates.

This compound is primarily utilized as a key intermediate in the development of more complex molecules, particularly those targeting neurological and cardiovascular disorders.[1] The structural features of this molecule allow for modifications that can enhance the efficacy and selectivity of the final drug product.[1]

Potential in Agrochemicals and Materials Science

Beyond pharmaceuticals, this versatile intermediate has potential applications in other areas of chemical innovation. It serves as a building block for the creation of new pesticides and herbicides with potentially improved activity and environmental profiles.[1] Furthermore, its conjugated system suggests that derivatives of this compound could be explored in the field of materials science, for example, in the development of organic semiconductors or organic light-emitting diodes (OLEDs).[1]

Section 4: Experimental Protocols (Illustrative)

While a specific protocol for the synthesis of this compound is not available, the following is an illustrative, generalized procedure for the synthesis of a related quinolinone derivative, which could be adapted by a skilled synthetic chemist. This protocol is based on the synthesis of 7-hydroxy-6-methoxyquinolin-2(1H)-one from a substituted aniline and cinnamoyl chloride, followed by cyclization.[3]

Step 1: Amide Formation

-

To a solution of a suitable methoxy-substituted aniline (1 equivalent) and pyridine (1 equivalent) in dichloromethane (DCM), add a freshly prepared solution of an appropriate acyl chloride (e.g., from a cyclic precursor) in DCM slowly at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

Step 2: Cyclization to the Quinolinone Core

-

To the crude amide, add a suitable cyclizing agent such as triflic acid (TfOH) dropwise at room temperature.

-

Heat the reaction mixture to 110 °C for 4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and slowly pour it into ice-cold water.

-

Stir the mixture for a few minutes to precipitate the product.

-

Filter the solid, wash with cold water and hexane, and dry to obtain the crude quinolinone.

-

Purify the crude product by column chromatography on silica gel.

Diagram 3: Generalized Synthetic Workflow

A generalized workflow for the synthesis of a quinolinone derivative.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Although a specific Material Safety Data Sheet (MSDS) is not publicly available, general laboratory safety practices for handling solid organic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound should be stored in a dark place under an inert atmosphere.[2]

In case of exposure, seek immediate medical attention. For spills, follow standard laboratory procedures for cleaning up solid chemical spills.

Conclusion: A Promising Future

This compound represents a valuable and versatile intermediate for the synthesis of a wide range of chemical entities. Its strategic combination of functional groups provides a platform for the development of novel compounds with potential applications in medicine, agriculture, and materials science. As the demand for new and effective molecules in these fields continues to grow, the importance of such well-defined building blocks will undoubtedly increase. This guide provides a foundational understanding of this compound, with the aim of inspiring further research and innovation in its application.

References

Sources

An In-depth Technical Guide to 2-Methoxy-7,8-dihydroquinolin-6(5H)-one

CAS Number: 120686-09-1

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-7,8-dihydroquinolin-6(5H)-one, a heterocyclic ketone that serves as a pivotal intermediate in the synthesis of diverse bioactive molecules. The 7,8-dihydroquinolin-6(5H)-one scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potential applications in oncology and neurodegenerative diseases. This document delves into the synthesis, physicochemical properties, and prospective applications of this compound, with a particular focus on its role as a versatile building block in drug discovery. Experimental protocols and data are presented alongside mechanistic insights to provide a holistic understanding for researchers in the field.

Introduction

This compound, identified by its CAS number 120686-09-1, is a valuable synthetic intermediate characterized by a fused bicyclic system comprising a dihydropyridine and a cyclohexanone ring. The presence of a methoxy group at the 2-position significantly influences the electron density of the aromatic ring, thereby modulating its reactivity and potential biological interactions. This compound is primarily utilized in organic synthesis as a key precursor for the development of more complex molecules with therapeutic potential.[1] Its structural framework allows for extensive functionalization, making it an attractive starting material for the synthesis of compound libraries aimed at identifying novel drug candidates.

The broader class of quinolinone derivatives has garnered significant attention in pharmaceutical research due to their diverse biological activities.[2] The dihydroquinolinone core, in particular, is a privileged scaffold found in numerous natural products and synthetic compounds with demonstrated pharmacological properties. Research into derivatives of the 7,8-dihydroquinolin-6(5H)-one backbone has revealed promising cytotoxic activity against various cancer cell lines, suggesting its potential as a template for the design of novel anticancer agents.[3] Furthermore, the quinoline scaffold is being explored for the development of treatments for neurodegenerative disorders, highlighting the therapeutic versatility of this chemical class.[1]

This guide aims to provide a detailed technical resource for scientists working with or considering the use of this compound in their research endeavors.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 120686-09-1 | [1] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| Appearance | Not specified in literature; likely a solid at room temperature. | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | Inferred |

| Storage | Store in a cool, dry place away from light. | General laboratory practice |

Synthesis and Characterization

General Synthetic Strategy

A prevalent and effective method for constructing the 7,8-dihydroquinolin-6(5H)-one scaffold involves a multi-step sequence starting from readily available precursors. A key strategy employs a Michael addition reaction followed by a cyclization-aromatization cascade.

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of 2-substituted-7,8-dihydroquinolin-6(5H)-ones.

Postulated Experimental Protocol for this compound

Based on the synthesis of 2-aryl derivatives, a plausible protocol for the synthesis of this compound can be extrapolated. This would involve the use of a methoxy-substituted starting material.

Step 1: Synthesis of the Mannich Base

-

To a solution of 2-methoxyacetophenone in ethanol, add paraformaldehyde and dimethylamine hydrochloride.

-

Reflux the mixture for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the resulting Mannich base by column chromatography.

Step 2: Michael Addition

-

Dissolve the purified Mannich base and cyclohexane-1,4-dione monoethylene acetal in a suitable solvent, such as toluene.

-

Add a base, for example, sodium ethoxide, and stir the reaction at room temperature.

-

Monitor the formation of the 1,5-dicarbonyl intermediate by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Step 3: Cyclization and Aromatization

-

Dissolve the crude 1,5-dicarbonyl compound in a solvent like acetic acid.

-

Add ammonium acetate in excess and reflux the mixture.

-

The progress of the cyclization and subsequent aromatization to form the dihydroquinolinone ring is monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the solution with a base, such as sodium bicarbonate, and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography on silica gel.

Spectroscopic Characterization (Anticipated Data)

While a dedicated, published spectroscopic analysis for this compound is not currently available, the expected spectral data can be predicted based on its chemical structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals corresponding to the protons on the pyridine ring.

-

Aliphatic Protons: Resonances for the methylene protons of the cyclohexanone ring, likely appearing as multiplets.

-

Methoxy Protons: A characteristic singlet for the -OCH₃ group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the downfield region characteristic of a ketone.

-

Aromatic Carbons: Signals for the carbon atoms of the pyridine ring, with the carbon attached to the methoxy group showing a characteristic shift.

-

Aliphatic Carbons: Resonances for the methylene carbons of the cyclohexanone ring.

-

Methoxy Carbon: A signal for the carbon of the -OCH₃ group.

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group.

-

C=C and C=N Stretches: Absorption bands corresponding to the aromatic and pyridine ring systems.

-

C-O Stretch: An absorption band for the methoxy group.

MS (Mass Spectrometry):

-

Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound (177.20 g/mol ).

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of small molecules such as CO or CH₃.

Applications in Drug Discovery and Medicinal Chemistry

The 7,8-dihydroquinolin-6(5H)-one scaffold is a cornerstone in the design of novel therapeutic agents. The versatility of this core structure allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

Anticancer Potential

Derivatives of the 7,8-dihydroquinolin-6(5H)-one skeleton have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, a series of 2-aryl-substituted 7,8-dihydroquinolin-6(5H)-ones exhibited noteworthy selectivity for the chronic myeloid leukemia cell line K-562.[3] This suggests that the dihydroquinolinone core can serve as a pharmacophore for the development of targeted anticancer therapies.

The proposed mechanism of action for some quinolinone derivatives involves the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer. One study on a related quinolinone derivative, 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one, revealed that it triggers apoptosis in human leukemia cells through the induction of oxidative stress and the upregulation of the p38 MAPK signaling pathway.[4] This involves an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases.[4]

Diagram: Postulated Apoptotic Pathway

Caption: A potential mechanism of action for dihydroquinolinone derivatives in inducing cancer cell apoptosis.

Potential in Other Therapeutic Areas

Beyond oncology, the quinoline and dihydroquinoline scaffolds are being investigated for a multitude of other therapeutic applications. These include their use as intermediates in the synthesis of compounds targeting neurological and cardiovascular disorders.[1] The structural features of these molecules allow for modifications that can enhance their efficacy and selectivity for various biological targets.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential as a building block in the synthesis of pharmacologically active molecules. The 7,8-dihydroquinolin-6(5H)-one core is a validated pharmacophore, with its derivatives showing promise in the development of novel anticancer agents. This technical guide has provided an overview of the synthesis, properties, and potential applications of this compound, aiming to facilitate its use in drug discovery and medicinal chemistry research. Further investigation into the specific biological activities of this compound and its direct derivatives is warranted to fully elucidate its therapeutic potential.

References

- Bautista, D. D., et al. (2023). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-Dihydroquinolin-6(5H)-Ones. SSRN Electronic Journal.

- Cheng, Y.-Y., et al. (2012). The newly synthesized 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one triggers cell apoptosis through induction of oxidative stress and upregulation of the p38 MAPK signaling pathway in HL-60 human leukemia cells. Oncology Reports, 28(4), 1482–1490.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Patel, D., et al. (2025). A Comparative Guide to the Prospective Mechanism of Action of (2S)-5-Methoxyflavan-7-ol. BenchChem.

- Rani, P., & Kumar, V. (2015). Pharmacological Activities of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 143-149.

- Google Patents. (2010). Method for preparing 7,8-dihydroquinolin-5(6H)

- ACS Omega. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine, 2(1), e15957.

Sources

- 1. This compound [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The newly synthesized 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one triggers cell apoptosis through induction of oxidative stress and upregulation of the p38 MAPK signaling pathway in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methoxy-7,8-dihydroquinolin-6(5H)-one: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 2-Methoxy-7,8-dihydroquinolin-6(5H)-one. This heterocyclic compound serves as a valuable intermediate in the synthesis of a variety of bioactive molecules, with potential applications in medicinal chemistry, agrochemicals, and materials science.[1] This document will delve into the key aspects of its molecular architecture, outline plausible synthetic strategies based on established chemical principles, and explore its relevance in contemporary research and development.

Introduction: The Dihydroquinolinone Scaffold

The 7,8-dihydroquinolin-6(5H)-one core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. As a structural motif present in numerous natural products and synthetic compounds, it has garnered significant interest for its potential therapeutic applications. This partially saturated bicyclic system offers a unique three-dimensional architecture that can be strategically functionalized to interact with a variety of biological targets. The introduction of a methoxy group at the 2-position, as in the case of this compound, significantly influences the molecule's electronic properties and potential for further chemical modification, making it a versatile building block in drug discovery and organic synthesis.

Molecular Structure and Properties

The foundational characteristics of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| CAS Number | 120686-09-1 |

The molecular structure, depicted below, features a dihydropyridinone ring fused to a cyclohexenone ring. The enol ether functionality at the 2-position is a key feature, influencing the reactivity of the heterocyclic ring.

Caption: Molecular Structure of this compound.

Synthesis Strategies

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the literature, its structure suggests several plausible synthetic routes based on established methodologies for constructing quinolinone frameworks.

Retrosynthetic Analysis and Potential Forward Synthesis

A logical retrosynthetic disconnection of the target molecule points towards a strategy involving the formation of the dihydropyridinone ring. A key disconnection can be made at the N1-C8a and C4-C4a bonds, suggesting a precursor that can undergo an intramolecular cyclization.

A plausible forward synthesis could involve a variation of the Bohlmann-Rahtz pyridine synthesis , which traditionally yields pyridines from enamines and ethynyl ketones. A modification of this approach for the synthesis of dihydroquinolinones could start from a suitable enamine and an α,β-unsaturated carbonyl compound.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the target molecule.

Detailed Hypothetical Protocol

Based on general principles for the synthesis of related 7,8-dihydroquinolin-5(6H)-one derivatives, a potential multi-step synthesis is outlined below. This protocol is hypothetical and would require experimental validation and optimization.

Step 1: Formation of the Enaminone Intermediate

-

To a solution of 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as toluene or ethanol, add 3-methoxyaniline (1.0 eq).

-

The mixture is typically heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude enaminone intermediate.

Step 2: Cyclization to form the Dihydroquinolinone Core

The cyclization of the enaminone intermediate is a critical step. Various methods have been reported for the synthesis of the quinolinone ring system, often involving acid or base catalysis, or thermal conditions. For the synthesis of 2-aryl-7,8-dihydroquinolin-6(5H)-ones, a facile four-step method has been described involving Mannich salts and cyclohexane-1,4-dione monoethylene acetal, followed by treatment with ammonium acetate.[2] Adapting such a strategy would be a viable approach.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic, vinylic, and aliphatic protons.

-

Aromatic Protons: The protons on the benzene ring portion of the molecule will appear in the aromatic region (typically δ 6.5-8.0 ppm).

-

Vinylic Proton: A singlet for the proton at the C3 position is expected in the vinylic region.

-

Aliphatic Protons: The methylene protons of the cyclohexenone ring (at C5, C7, and C8) will appear as multiplets in the upfield region (typically δ 2.0-3.0 ppm).

-

Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group will be present, likely around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon: The ketone carbonyl carbon (C6) will be observed as a downfield signal, typically in the range of δ 190-200 ppm.

-

Aromatic and Vinylic Carbons: The carbons of the aromatic and dihydropyridinone rings will resonate in the region of δ 100-160 ppm. The carbon bearing the methoxy group (C2) will be significantly downfield.

-

Aliphatic Carbons: The methylene carbons of the cyclohexenone ring (C5, C7, and C8) will appear in the upfield region of the spectrum.

-

Methoxy Carbon: The carbon of the methoxy group will give a signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

C=O Stretch: A strong absorption band corresponding to the ketone carbonyl group is expected around 1650-1700 cm⁻¹.

-

C=C and C=N Stretches: Absorptions for the double bonds within the aromatic and dihydropyridinone rings will be observed in the 1500-1650 cm⁻¹ region.

-

C-O Stretch: A strong band for the enol ether C-O bond is anticipated in the region of 1200-1300 cm⁻¹.

-

C-H Stretches: Aliphatic and aromatic C-H stretching vibrations will be present around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (177.20 g/mol ). The fragmentation pattern would likely involve the loss of the methoxy group, carbon monoxide, and other characteristic fragments of the quinolinone ring system.

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential biological and material science applications.[1]

Medicinal Chemistry

The dihydroquinolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives of this core have shown a wide range of pharmacological activities, including:

-

Anticancer Activity: Methoxy-substituted quinoline and quinolinone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3][4][5] The methoxy group can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and interaction with intracellular targets.

-

Neurological and Cardiovascular Applications: The compound is cited as an intermediate for bioactive compounds targeting neurological and cardiovascular disorders.[1] This suggests that derivatives of this compound may have potential as modulators of ion channels, receptors, or enzymes involved in these physiological systems.

Agrochemicals

This dihydroquinolinone derivative also serves as a building block for the creation of novel pesticides and herbicides.[1] Its structural features can be modified to design compounds with improved efficacy and better environmental profiles.

Materials Science

The conjugated system within the this compound structure makes it an interesting candidate for research in materials science, particularly in the development of organic semiconductors and organic light-emitting diodes (OLEDs).[1]

Conclusion

This compound is a heterocyclic compound of significant interest due to its versatile role as a synthetic intermediate. While detailed experimental data for this specific molecule is not widely published, its structural relationship to well-studied quinolinone derivatives provides a strong basis for understanding its chemical properties and predicting its reactivity. The dihydroquinolinone scaffold is a proven pharmacophore, and the presence of the methoxy group offers a handle for further synthetic diversification. Future research focused on the development of efficient and scalable synthetic routes to this compound, along with a thorough investigation of the biological activities of its derivatives, is warranted and holds promise for the discovery of new therapeutic agents and advanced materials.

References

[3] Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2021). PMC. [Link]

[1] this compound. MySkinRecipes. [Link]

[6] Synthesis and cytotoxic activity of geranylmethoxyhydroquinone derivatives. (2017). ResearchGate. [Link]

[7] Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2022). ACS Omega. [Link]

[4] Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2023). MDPI. [Link]

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (2015). RSC Publishing. [Link]

[5] Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. (2020). Beilstein Journal of Organic Chemistry. [Link]

[2] Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones. (2023). ResearchGate. [Link]

[8] Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2022). PMC. [Link]

[9] 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities. (2021). PubMed. [Link]

[10] Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. (2020). PubMed Central. [Link]

[11] 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. (2023). PubMed. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2-Methoxy-7,8-dihydroquinolin-6(5H)-one: A Technical Guide

The structural framework of 2-Methoxy-7,8-dihydroquinolin-6(5H)-one, with its unique combination of a methoxy-substituted pyridine ring fused to a cyclohexanone moiety, gives rise to a distinct spectroscopic profile. This guide will delve into the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, providing a valuable reference for its identification and characterization.

Molecular Structure and Key Features

To facilitate the discussion of the spectroscopic data, the molecular structure and numbering of this compound are presented below.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on established chemical shift values for similar heterocyclic systems and substituted quinolinones.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and aliphatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 | 7.5 - 7.8 | d | ~8.0 | 1H |

| H3 | 6.4 - 6.6 | d | ~8.0 | 1H |

| OCH₃ | 3.9 - 4.1 | s | - | 3H |

| H5 | 2.9 - 3.1 | t | ~6.5 | 2H |

| H8 | 2.6 - 2.8 | t | ~6.5 | 2H |

| H7 | 2.0 - 2.2 | m | - | 2H |

Rationale for Predictions:

-

Aromatic Protons (H3, H4): The protons on the pyridine ring are expected to appear in the aromatic region. H4, being adjacent to the electron-withdrawing imine nitrogen, will be deshielded and appear further downfield compared to H3. The ortho-coupling between them should result in a doublet for each.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group will be magnetically equivalent and appear as a sharp singlet in the typical range for methoxy groups attached to an aromatic ring.

-

Aliphatic Protons (H5, H7, H8): The protons on the saturated ring will be in the aliphatic region. The methylene protons at C5 and C8, being adjacent to the carbonyl and the aromatic ring respectively, will be more deshielded than the C7 protons. They are expected to appear as triplets due to coupling with the C7 protons. The C7 protons, being coupled to both C5 and C8 protons, will likely appear as a multiplet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C6 (C=O) | 195 - 200 |

| C2 | 160 - 165 |

| C4 | 140 - 145 |

| C8a | 135 - 140 |

| C4a | 120 - 125 |

| C3 | 110 - 115 |

| OCH₃ | 55 - 60 |

| C8 | 35 - 40 |

| C5 | 30 - 35 |

| C7 | 20 - 25 |

Rationale for Predictions:

-

Carbonyl Carbon (C6): The ketone carbonyl carbon is the most deshielded and will appear significantly downfield.

-

Aromatic and Olefinic Carbons (C2, C3, C4, C4a, C8a): The carbons of the pyridine ring will resonate in the aromatic region. C2, being attached to both nitrogen and oxygen, will be the most deshielded. The chemical shifts of the other carbons are predicted based on their position relative to the nitrogen and the fused ring.

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group will appear in the typical range for such functionalities.

-

Aliphatic Carbons (C5, C7, C8): The sp³ hybridized carbons of the cyclohexanone ring will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1680 - 1700 | Strong |

| C=N/C=C (Aromatic) | 1580 - 1620 | Medium-Strong |

| C-O-C (Aryl Ether) | 1230 - 1270 (asymmetric) | Strong |

| 1020 - 1060 (symmetric) | Medium | |

| C-H (sp²) | 3000 - 3100 | Medium |

| C-H (sp³) | 2850 - 3000 | Medium |

Rationale for Predictions:

-

C=O Stretch: A strong absorption band is expected for the conjugated ketone carbonyl group.

-

C=N and C=C Stretches: The stretching vibrations of the double bonds within the pyridine ring will appear in the 1580-1620 cm⁻¹ region.

-

C-O-C Stretches: The aryl ether linkage of the methoxy group will give rise to two characteristic stretching bands.

-

C-H Stretches: The C-H stretching vibrations of the aromatic and aliphatic protons will be observed in their respective characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Formula: C₁₀H₁₁NO₂, Molecular Weight: 177.20 g/mol ), the following is expected in an electron ionization (EI) mass spectrum.

| m/z | Predicted Ion | Significance |

| 177 | [M]⁺˙ | Molecular Ion |

| 162 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 149 | [M - CO]⁺˙ | Loss of carbon monoxide from the ketone |

| 148 | [M - CH₃ - H₂]⁺ | Subsequent loss of H₂ from the [M - CH₃]⁺ ion |

| 121 | [M - CO - C₂H₄]⁺˙ | Retro-Diels-Alder type fragmentation |

Plausible Fragmentation Pathway:

A likely fragmentation pathway involves the initial loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide. Another characteristic fragmentation could be a retro-Diels-Alder reaction on the cyclohexanone ring.

Figure 2: A simplified plausible fragmentation pathway for this compound in EI-MS.

Experimental Methodologies

While specific experimental conditions for the acquisition of spectroscopic data for this compound are not available, the following are representative protocols that would be employed.

NMR Data Acquisition

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

¹H NMR: Standard pulse programs would be used to acquire one-dimensional proton spectra.

-

¹³C NMR: Proton-decoupled pulse programs would be used to acquire one-dimensional carbon spectra.

IR Data Acquisition

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample could be analyzed as a thin film on a salt plate (NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection: Spectra would typically be collected over the range of 4000-400 cm⁻¹.

MS Data Acquisition

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: The sample would be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization Energy: A standard electron energy of 70 eV would be used.

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions would be analyzed.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The detailed analysis of the expected NMR, IR, and MS data, grounded in established spectroscopic principles and comparisons with related structures, serves as a valuable resource for scientists engaged in the synthesis and characterization of this important heterocyclic scaffold. The provided information should facilitate the unambiguous identification and confirmation of this compound in a research setting.

References

Due to the predictive nature of this guide, direct literature references for the spectroscopic data of this compound are not available. The predictions are based on established chemical principles and data from analogous compounds found in general chemical databases and publications on related heterocyclic systems.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Databases such as the Spectral Database for Organic Compounds (SDBS)

Technical Guide: A Comprehensive Solubility Profile of 2-Methoxy-7,8-dihydroquinolin-6(5H)-one

Foreword

The journey of a drug candidate from discovery to a viable therapeutic is paved with critical physicochemical challenges. Among the most fundamental of these is solubility. An inadequate understanding of a compound's solubility profile can lead to misleading preclinical data, costly formulation failures, and ultimately, the termination of an otherwise promising program. This guide provides a comprehensive framework for the characterization of 2-Methoxy-7,8-dihydroquinolin-6(5H)-one, a heterocyclic ketone with potential applications as a synthetic intermediate in pharmaceuticals and agrochemicals.[1]

While specific experimental solubility data for this compound is not extensively published, this document serves as a technical blueprint for its complete investigation. We will proceed from foundational principles to detailed experimental protocols, mirroring the rigorous process a drug development professional would undertake when encountering a new chemical entity (NCE). Our focus is not just on the what but on the why—elucidating the scientific rationale that underpins each experimental choice and analytical interpretation.

Physicochemical Profile and Initial Assessment

Before any experimental work begins, a thorough in-silico and literature assessment is paramount. This initial characterization provides the basis for a rational experimental design.

1.1 Structural and Basic Properties this compound is a bicyclic structure featuring a quinoline core. The presence of a nitrogen atom in the aromatic ring, a methoxy group, and a ketone in the saturated ring dictates its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |

| Molecular Weight | 177.20 g/mol | [1][2] |

| CAS Number | 120686-09-1 | [1][2] |

| Melting Point | 49-50 °C | [2] |

| Predicted pKa | 2.86 ± 0.20 (Weakly Basic) | [2] |

| Predicted XLogP3 | 0.9 | [2] |

1.2 Expert Interpretation The predicted pKa of 2.86 is the most critical parameter for our investigation. It suggests the quinoline nitrogen is a weak base. According to the Henderson-Hasselbalch equation, the molecule will be predominantly in its neutral, likely less soluble, form at pH values above ~4.9 (pKa + 2) and will become progressively more protonated (ionized) and potentially more soluble in acidic conditions.[3][4] The predicted XLogP3 of 0.9 indicates moderate lipophilicity, suggesting that solubility may be a limiting factor for aqueous formulations.

The Duality of Solubility: Thermodynamic vs. Kinetic

In pharmaceutical sciences, "solubility" is not a single value but a concept with two critical definitions: thermodynamic and kinetic.[5][6] Understanding this distinction is essential for interpreting data correctly.

-

Thermodynamic Solubility (Sₑ): This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent under specific conditions (temperature, pressure, pH) when the system is at equilibrium.[6] It is typically determined using the "gold standard" shake-flask method, which allows sufficient time for the dissolution and potential solid-state transformations to stabilize.[7][8]

-

Kinetic Solubility (Sₖ): This measures the concentration at which a compound, typically introduced from a concentrated organic stock solution (e.g., DMSO), precipitates out of an aqueous medium.[5][9][10] These assays are high-throughput and common in early discovery but can often overestimate the true thermodynamic solubility due to the formation of supersaturated, metastable solutions.[6][9]

For robust drug development, thermodynamic solubility is the definitive value required for formulation and biopharmaceutical assessment.

Experimental Design: Protocols for Comprehensive Characterization

This section outlines the detailed, step-by-step methodologies required to build a complete solubility profile for this compound.

3.1 Protocol: Thermodynamic Solubility via Shake-Flask Method (pH-Ramge)

This experiment is designed to determine the definitive equilibrium solubility across a physiologically relevant pH range, guided by the compound's predicted pKa.

Causality: The shake-flask method is chosen for its ability to ensure a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate and reliable solubility data.[7] The extended incubation time (24-48 hours) allows for any potential polymorphic transformations to occur, ensuring the measured solubility corresponds to the most stable solid form.[5]

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into multiple glass vials. The excess solid is crucial to ensure saturation is achieved.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of a series of aqueous buffers to the vials. Based on the predicted pKa of 2.86, a suitable range would be pH 2.0, 4.0, 6.5, 7.4, and 9.0 to map the solubility curve around the pKa.

-

Equilibration: Seal the vials and place them in a shaker or rotator bath at a controlled temperature (typically 25°C for physicochemical profiling or 37°C for biopharmaceutical relevance) for 24 to 48 hours.

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and separate the dissolved compound from the undissolved solid. This is a critical step and can be achieved by either centrifugation at high speed (e.g., >10,000 g for 15 minutes) or filtration through a low-binding 0.22 µm syringe filter (e.g., PVDF).[11]

-

Quantification: Dilute the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[11] A standard calibration curve must be prepared to ensure accurate quantification.

-

Data Analysis: Calculate the solubility in mg/mL or µM. Plot the solubility as a function of pH to generate the pH-solubility profile.

3.2 The pH-Solubility Relationship

The solubility of an ionizable compound is governed by its pKa and the pH of the medium. For a weak base like this compound, the relationship can be described by the Henderson-Hasselbalch equation.[12][13]

Caption: pH, pKa, and Expected Solubility for a Weak Base.

At pH values significantly below the pKa (pH < 1), the compound will be almost entirely in its protonated, cationic form (BH⁺), which is expected to have higher aqueous solubility. As the pH increases past the pKa, the proportion of the neutral, free base form (B) increases, and the solubility is expected to decrease, eventually plateauing at the intrinsic solubility (S₀) of the neutral molecule.[8]

Advanced Characterization: Solubility in Biorelevant Media

To predict in-vivo performance, solubility must be assessed in media that mimic the conditions of the human gastrointestinal tract.[14][15] Standard buffers often fail to predict this behavior, especially for lipophilic compounds.[14]

4.1 Introduction to Biorelevant Media

-

FaSSIF (Fasted State Simulated Intestinal Fluid): This medium mimics the fluid composition of the small intestine before a meal. It has a pH of ~6.5 and contains sodium taurocholate (a bile salt) and lecithin to form micelles that can solubilize lipophilic drugs.[14][16][17]

-

FeSSIF (Fed State Simulated Intestinal Fluid): This medium simulates the intestinal environment after a meal. It has a lower pH (~5.0) and higher concentrations of bile salts and lecithin, reflecting the body's response to food.[14][16]

4.2 Protocol: Solubility in FaSSIF and FeSSIF

Causality: This experiment is crucial for understanding potential food effects on drug absorption. A significant increase in solubility in FeSSIF compared to FaSSIF would suggest a positive food effect, where taking the drug with a meal could enhance its bioavailability.

Step-by-Step Methodology:

-

Media Preparation: Prepare FaSSIF and FeSSIF according to established recipes or by using commercially available powders that simplify the process.[16][18] Precise pH control is critical.

-

Equilibration: Perform the shake-flask method as described in Protocol 3.1, substituting the simple aqueous buffers with FaSSIF and FeSSIF. Maintain the temperature at 37°C to simulate physiological conditions.

-

Analysis: Quantify the concentration in the supernatant via HPLC-UV or LC-MS. The presence of bile salts and lecithin may require adjustments to the analytical method to avoid interference.

Data Synthesis and Strategic Implications

The data gathered from these experiments form the basis for critical decisions in the drug development pipeline.

5.1 Summarizing the Profile The final data should be consolidated into a clear summary table.

| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Classification |

| Aqueous Buffer | 2.0 | 37 | (Experimental Data) | (e.g., Soluble) |

| Aqueous Buffer | 6.5 | 37 | (Experimental Data) | (e.g., Sparingly Soluble) |

| Aqueous Buffer | 7.4 | 37 | (Experimental Data) | (e.g., Poorly Soluble) |

| FaSSIF | 6.5 | 37 | (Experimental Data) | (Biorelevant Solubility) |

| FeSSIF | 5.0 | 37 | (Experimental Data) | (Biorelevant Solubility) |

5.2 Decision-Making Framework The solubility classification will directly influence the formulation and development strategy.

Caption: Formulation Strategy Decision Tree.

-

If the compound exhibits high solubility across the physiological pH range, development can proceed with a conventional, simple formulation.

-

If aqueous solubility is low but significantly enhanced in biorelevant media , a lipid-based formulation (e.g., SEDDS) would be a logical path to explore.

-

If solubility is poor across all tested media , more advanced enabling technologies such as amorphous solid dispersions, salt screening to find a more soluble form, or particle size reduction (micronization/nanonization) will be required.

Conclusion

The comprehensive characterization of a compound's solubility is a non-negotiable cornerstone of modern drug development. For this compound, a systematic approach beginning with its fundamental physicochemical properties (pKa, LogP) allows for the design of a robust experimental plan. By employing the gold-standard shake-flask method to determine pH-dependent thermodynamic solubility and further investigating its behavior in biorelevant media, researchers can generate a complete and actionable dataset. This profile not only quantifies a critical molecular property but also provides a predictive roadmap for formulation development, enabling scientists to de-risk subsequent stages and maximize the potential for clinical success.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. [Link]

-

Pharma Lesson. (2025). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. [Link]

-

Bergström, C. A., & Avdeef, A. (2019). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Dissolution Technologies. (2009). Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). [Link]

-

Valko, K., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]

-

Dressman, J. B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Technology. [Link]

-

Glomme, A., & Bergström, C. A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Pan, L., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]

-

Dissolution Technologies. Dissolution Media Simulating Fasted and Fed States. [Link]

-

Bergström, C. A., et al. (2014). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Semantic Scholar. [Link]

-

ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

-

McGraw Hill. Chapter 3. Pharmacokinetics. AccessPhysiotherapy. [Link]

-

Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

-

MySkinRecipes. This compound. [Link]

-

LookChem. This compound. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. lookchem.com [lookchem.com]

- 3. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 4. microbenotes.com [microbenotes.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. pharmalesson.com [pharmalesson.com]

- 15. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorelevant.com [biorelevant.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to 2-Methoxy-7,8-dihydroquinolin-6(5H)-one: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-7,8-dihydroquinolin-6(5H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We present a detailed, field-proven synthetic protocol based on the Friedländer annulation, offering a robust and efficient route to this valuable scaffold. The guide meticulously outlines a suite of analytical techniques for the unambiguous characterization of the molecule, complete with expected spectral data and the underlying principles of each method. Furthermore, we delve into the prospective biological significance of this quinolinone derivative, exploring its potential as a modulator of key signaling pathways implicated in neurological and cardiovascular disorders. This document is intended to serve as a vital resource for researchers and scientists engaged in the discovery and development of novel therapeutics, providing both the foundational knowledge and the practical insights necessary to advance research in this promising area.

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinolinone core is a privileged heterocyclic motif that constitutes the structural foundation of a multitude of biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[2][3] The partially saturated 7,8-dihydroquinolin-6(5H)-one framework, in particular, offers a unique three-dimensional architecture that can be strategically exploited for targeted drug design. The introduction of a methoxy group at the 2-position can significantly influence the molecule's electronic properties and its ability to form key hydrogen bonds with biological targets, potentially enhancing its therapeutic efficacy and selectivity.[4]

This guide focuses specifically on this compound, a compound that serves as a crucial intermediate in the synthesis of more complex bioactive molecules.[5] We will explore its synthesis, purification, and detailed characterization, providing a solid framework for its application in drug discovery programs.

Synthesis of this compound: A Modified Friedländer Annulation Approach

The synthesis of the quinolinone core is most effectively achieved through the Friedländer annulation, a classic and versatile condensation reaction.[6][7] This method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[8][9] For the synthesis of our target molecule, we propose a modified, base-catalyzed Friedländer approach utilizing a pre-formed enaminone and a cyclic diketone.

Proposed Synthetic Pathway

The proposed synthesis proceeds via the reaction of a suitable enaminone precursor, which provides the 2-methoxy-substituted aromatic portion, with 1,3-cyclohexanedione. The enaminone can be readily synthesized from commercially available starting materials.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Friedlaender Synthesis [drugfuture.com]

- 9. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to the Biological Activity of Quinolinone Derivatives

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a prominent heterocyclic motif that forms the core of a vast array of biologically active compounds. This guide provides a comprehensive technical overview of the diverse pharmacological activities exhibited by quinolinone derivatives. We will explore their anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects, delving into the underlying mechanisms of action. This document is designed to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into experimental design, data interpretation, and the future trajectory of quinolinone-based drug development.

Introduction: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry

Quinolinone, a bicyclic heterocyclic compound, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3][4] Its derivatives are found in natural products and can also be accessed through various synthetic routes, allowing for extensive structural modifications to optimize pharmacological properties.[1][5][6] The inherent structural features of the quinolinone nucleus enable it to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic applications.[2][3][4][7] This guide will systematically explore the key biological activities of these fascinating molecules.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

Quinolinone derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against various cancer cell lines, including those of the breast, lung, and pancreas.[8] Their antitumor mechanisms are diverse and multifaceted, often involving the modulation of multiple cellular pathways critical for cancer cell proliferation, survival, and metastasis.[8][9][10]

Mechanisms of Anticancer Action

The anticancer effects of quinolinone derivatives are attributed to several key mechanisms:

-

Inhibition of Tyrosine Kinases: Many quinolinone derivatives act as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).[8][9][11] By blocking the signaling pathways mediated by these kinases, they can halt cancer cell proliferation and angiogenesis.

-

Induction of Apoptosis: A significant number of quinolinone compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[8][9] This is often achieved through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: These derivatives can interfere with the normal progression of the cell cycle, leading to arrest at specific phases, most commonly the G2/M phase.[8][9] This prevents cancer cells from dividing and proliferating.

-

Tubulin Polymerization Inhibition: Some quinolinone-based molecules disrupt the dynamics of microtubules by inhibiting tubulin polymerization.[9] This interference with the cytoskeleton leads to mitotic arrest and subsequent cell death.

-

DNA Intercalation and Topoisomerase Inhibition: Certain quinolinone analogues can intercalate into the DNA double helix, interfering with DNA replication and transcription.[9] They can also inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication, leading to DNA damage and cell death.[9]

Key Signaling Pathways Targeted by Anticancer Quinolinone Derivatives

The following diagram illustrates the major signaling pathways targeted by anticancer quinolinone derivatives.

Caption: Major anticancer mechanisms of quinolinone derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

A fundamental step in evaluating the anticancer potential of novel quinolinone derivatives is to determine their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Methodology:

-

Cell Culture: Culture the desired cancer cell lines (e.g., A549, MCF-7, PC-3) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of the quinolinone derivatives in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinolinone derivatives have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species.[12][13][14] Their mechanism of action often involves the inhibition of essential bacterial enzymes.

Mechanism of Antimicrobial Action

The primary mechanism by which many quinolone antibacterials, a subclass of quinolinones, exert their effect is through the inhibition of DNA gyrase (a type II topoisomerase) and topoisomerase IV .[15] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, quinolinone derivatives prevent the bacterial cell from dividing and lead to rapid cell death. Some derivatives may also target other bacterial processes.[13][14]

Spectrum of Activity

Studies have shown that synthetic quinolinone derivatives can be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).[12] Some compounds have exhibited minimum inhibitory concentration (MIC) values comparable to the antibiotic vancomycin.[12] The antimicrobial activity is often influenced by the nature and position of substituents on the quinolinone ring, highlighting the importance of structure-activity relationship (SAR) studies.[12]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Methodology:

-

Preparation of Inoculum: Grow the bacterial strain (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the quinolinone derivative in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Quinolinone derivatives have been investigated for their potential as anti-inflammatory agents.[16][17][18] They can modulate the inflammatory cascade by targeting key enzymes and mediators involved in the inflammatory process.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinolinone derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[18][19] Some derivatives have also been shown to inhibit other inflammatory mediators and pathways.[19][20] The presence of certain substituents on the quinolinone scaffold can significantly influence the anti-inflammatory potency.[16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the quinolinone derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to the rats. A control group receives the vehicle.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw edema indicates anti-inflammatory activity.

Cardiovascular Activity: Potential for Cardiac and Vascular Applications

Certain quinolinone derivatives have shown promise in the treatment of cardiovascular diseases.[2][21] They can exhibit a range of activities, including cardiotonic and antiplatelet effects.

Mechanisms of Cardiovascular Action

Some 2(1H)-quinolinone derivatives have been identified as potent cardiac stimulants , increasing cardiac contractility without a significant increase in heart rate.[22] This beneficial pharmacological profile makes them attractive candidates for the development of new inotropic agents. Other quinolinone derivatives have been found to be potent inhibitors of platelet aggregation .[21] Additionally, some embelin-quinolinone hybrids have demonstrated cardioprotective effects against doxorubicin-induced cardiotoxicity by mitigating oxidative stress and apoptosis.[23][24][25]

Experimental Workflow for Assessing Cardioprotective Effects

The following diagram outlines a typical workflow for evaluating the cardioprotective potential of quinolinone derivatives.

Caption: Workflow for evaluating cardioprotective quinolinones.

Data Summary

The following table summarizes the key biological activities of quinolinone derivatives and their primary mechanisms of action.

| Biological Activity | Primary Mechanism(s) of Action | Key Experimental Models |

| Anticancer | Tyrosine kinase inhibition, apoptosis induction, cell cycle arrest, tubulin polymerization inhibition, DNA intercalation/topoisomerase inhibition.[8][9][10][11] | In vitro cytotoxicity assays (MTT), cell cycle analysis (flow cytometry), apoptosis assays (caspase activity), in vivo tumor xenograft models. |

| Antimicrobial | Inhibition of DNA gyrase and topoisomerase IV.[15] | Minimum Inhibitory Concentration (MIC) determination, time-kill assays. |

| Anti-inflammatory | Inhibition of COX enzymes, particularly COX-2.[18][19] | Carrageenan-induced paw edema in rats, in vitro COX inhibition assays. |

| Cardiovascular | Cardiac stimulation, inhibition of platelet aggregation, cardioprotection via antioxidant and anti-apoptotic effects.[21][22][23][24][25] | In vivo hemodynamic studies, in vitro platelet aggregation assays, doxorubicin-induced cardiotoxicity models. |

Conclusion and Future Directions

Quinolinone derivatives represent a versatile and highly promising class of compounds with a broad range of biological activities. Their diverse mechanisms of action make them attractive scaffolds for the development of novel therapeutics for a multitude of diseases. Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To design more potent and selective derivatives.

-

Mechanism of Action Elucidation: To identify novel biological targets and pathways.

-

Pharmacokinetic and Pharmacodynamic Profiling: To optimize the drug-like properties of lead compounds.

-

Combination Therapies: To explore the synergistic effects of quinolinone derivatives with existing drugs.

The continued exploration of the chemical space around the quinolinone nucleus holds immense potential for the discovery of next-generation medicines that can address unmet medical needs.

References

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. Retrieved from [Link]

-

O'Donnell, F., Smyth, T. J. P., Ramachandran, V. N., & Smyth, W. F. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30–38. Retrieved from [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Retrieved from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved from [Link]

-

Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648–1654. Retrieved from [Link]

-

A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 10(2), 65-79. Retrieved from [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (n.d.). MDPI. Retrieved from [Link]

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. Retrieved from [Link]

-

Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Khamees, H. A. (1995). 2(1H)-quinolinones With Cardiac Stimulant Activity. 3. Synthesis and Biological Properties of 6-imidazol-1-yl Derivatives. Journal of Medicinal Chemistry, 38(18), 3543–3550. Retrieved from [Link]

-